molecular formula C12H10O4 B1664999 Acifran CAS No. 72420-38-3

Acifran

Cat. No. B1664999
CAS RN: 72420-38-3
M. Wt: 218.2 g/mol
InChI Key: DFDGRKNOFOJBAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acifran is a well-known agonist of G-protein-coupled receptor protein, namely GPR109A . It is primarily used in the treatment of dyslipidemia, myocardial infractions, and atherosclerosis in humans due to its lower vascular and metabolic side effects .


Chemical Reactions Analysis

Acifran is known to interact with GPR proteins (GPR109A and GPR109B). Computational studies using docking and molecular dynamics simulation revealed that Acifran binds distinctly to both GPR109A and GPR109B, but with lower affinity to the latter .

Scientific Research Applications

Receptor Agonism and Lipid Modulation

Acifran and its analogs have been investigated for their roles as agonists of the GPR109a and GPR109b receptors, which are high and low affinity receptors for niacin. These receptors are potential targets for developing HDL elevating drugs for treating atherosclerosis. Research has shown that Acifran, as an agonist of both receptors, could play a significant role in this therapeutic area. Studies have explored a series of Acifran analogs to identify compounds with improved activity at these receptors (Jung et al., 2007).

Triglyceride Modulation

Another area of interest is the modulation of triglyceride levels by Acifran analogs. Acifran has been compared to niacin in its ability to bind to GPR109a and GPR109b receptors and modulate lipid levels. Studies have synthesized Acifran analogs and assessed their impact on serum triglyceride levels in rats. These investigations highlight Acifran's potential in lipid regulation and its relevance in metabolic and cardiovascular disorders (Mahboubi et al., 2006).

Safety And Hazards

The safety data sheet for Acifran indicates that it may pose certain hazards, although specific details are not provided . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

5-methyl-4-oxo-5-phenylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-12(8-5-3-2-4-6-8)10(13)7-9(16-12)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDGRKNOFOJBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C=C(O1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045685
Record name Acifran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acifran

CAS RN

72420-38-3, 77103-91-4, 77103-92-5
Record name Acifran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72420-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acifran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072420383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077103925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acifran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIFRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1X701S0MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACIFRAN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61IZ92GN57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ACIFRAN, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP3LLW01BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6-methyl-6-phenyltetrahydropyran-2,3,5-trione (2.18 g, described in Example 7) in aqueous sodium hydroxide (15 ml) at pH 11 is stirred for 24 hr and washed with diethyl ether. Hydrochloric acid (6N) is added until the solution becomes acidic at pH 1 to 4. The precipitate is collected and crystallized from diethyl ether to obtain the title compound (2.0 g), mp 174°-176° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acifran
Reactant of Route 2
Acifran
Reactant of Route 3
Acifran
Reactant of Route 4
Acifran
Reactant of Route 5
Acifran
Reactant of Route 6
Acifran

Citations

For This Compound
199
Citations
DB Hunninghake, KDG Edwards… - Clinical …, 1985 - Wiley Online Library
The hypolipidemic effects of acifran were evaluated in a randomized, double‐blind, placebo‐controlled study of 30 patients with type IIa hyperlipoproteinemia. Plasma lipid and …
Number of citations: 17 ascpt.onlinelibrary.wiley.com
JK Jung, BR Johnson, T Duong… - Journal of medicinal …, 2007 - ACS Publications
… Acifran, an agonist of both receptors, has been tested in human subjects, yet until recently very few analogs had been reported. We describe a series of acifran analogs prepared using …
Number of citations: 54 pubs.acs.org
KK Adepu, S Kachhap, D Bhandari, A Anishkin… - Journal of Molecular …, 2022 - Springer
… studies on interaction sites of acifran with GPR proteins (… that acifran binds distinctly to both GPR109A and GPR109B, but with lower affinity to the latter. The weak binding of acifran-…
Number of citations: 3 link.springer.com
K Mahboubi, T Witman-Jones, JE Adamus… - Biochemical and …, 2006 - Elsevier
… the EC 50 for acifran was 160 and 316 nM, respectively. Two chemical analogs of acifran … Collectively, these data suggest that the synthesis of acifran analogs may be a suitable path …
Number of citations: 34 www.sciencedirect.com
MN Cayen, R Gonzalez, ES Ferdinandi, E Greselin… - Xenobiotica, 1986 - Taylor & Francis
… Acifran was partially bound to serum proteins, man >rat > dog; … Acifran did not undergo enterohepatic circulation in the rat. … In conclusion, the disposition of acifran was similar in rats and …
Number of citations: 8 www.tandfonline.com
JC LaRosa, VT Miller, KD Edwards, MR DeBovis… - Artery, 1987 - europepmc.org
The antihyperlipoproteinemic agent acifran (AY-25,712) was administered double-blind to 14 Type IIa hyperlipoproteinemic patients for 12 weeks in dosages of 100 mg tid or 300 mg tid …
Number of citations: 16 europepmc.org
MN Cayen, ES Ferdinandi, DR Hicks… - Clinical …, 1990 - Wiley Online Library
… acifran were assessed after a single oral dose of the 14 C‐labeled drug to healthy male volunteers. Peak serum acifran … was caused by unconjugated acifran. In patients with moderate …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
L Gray, R Rothchild - Spectroscopy letters, 1994 - Taylor & Francis
… The preparation of acifran and derivatives, as well as the resolution of acifran into … acifran as part of our ongoing NMR studies. In particular, we were interested in examinations of acifran …
Number of citations: 4 www.tandfonline.com
DB Hunninghake, KDG Edwards, GS Sopko… - Clinical Pharmacology …, 1985 - Springer
… acifran 100mg for a week and acifran 300mg for a week, both given tid in single-blind fashion. Because of a significant decrease in low density lipoprotein (LOL) levels, acifran … , acifran …
Number of citations: 0 link.springer.com
PJ Skinner, PJ Webb, CR Sage, HT Dang… - Bioorganic & medicinal …, 2009 - Elsevier
… the GPR109b receptor, in addition to the very weak agonist niacin, was acifran (2) 10 (EC 50 … Acifran has been shown to elevate HDL in rodents and humans, 12 however acifran lacks …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.